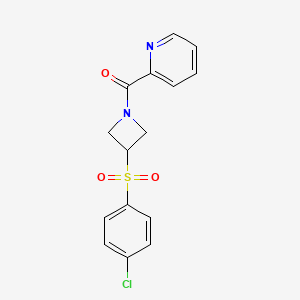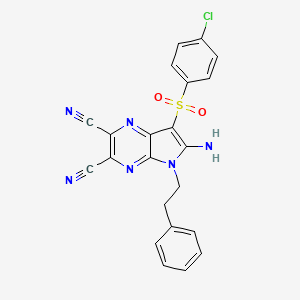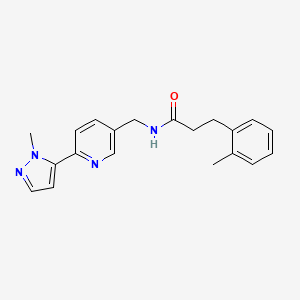
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as THPTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. THPTU belongs to the class of urea derivatives and has been studied for its ability to inhibit enzymes involved in various biological processes.
Mechanism of Action
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exerts its biological effects by inhibiting the activity of enzymes involved in various biological processes. For example, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea inhibits COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. Similarly, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea inhibits HDACs by binding to their active sites, leading to the accumulation of acetylated histones and alteration of gene expression.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have a variety of biochemical and physiological effects. For example, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has also been shown to reduce inflammation by inhibiting the production of prostaglandins and cytokines. Additionally, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages as a research tool. It is a stable and easy-to-use compound that can be readily synthesized and purified. 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea also has a well-defined mechanism of action, which makes it a useful tool for studying enzyme inhibition. However, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea also has some limitations. For example, it may have off-target effects on other enzymes, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are many potential future directions for research on 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea. One area of interest is the development of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the use of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea as a tool for studying the role of specific enzymes in disease processes. Additionally, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea may have potential therapeutic applications in a variety of diseases, and further research is needed to explore these possibilities.
Synthesis Methods
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can be synthesized using a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-3-methylthiophene, followed by the reaction of the resulting intermediate with 2-aminoethanol and isocyanate. The final product is obtained after purification and characterization.
Scientific Research Applications
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and histone deacetylases (HDACs), which are involved in cancer progression.
properties
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-9-5-6-23-13(9)12(21)8-19-14(22)20-11-4-2-3-10(7-11)15(16,17)18/h2-7,12,21H,8H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAUPUFTXICLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2901145.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)


![4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2901150.png)
![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)


![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901160.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)

